Methyl[2-(piperidin-1-yl)ethyl]amine dihydrochloride
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Overview
Description
“Methyl[2-(piperidin-1-yl)ethyl]amine dihydrochloride” is a chemical compound with the CAS Number: 10442-86-1 . It has a molecular weight of 215.17 and its IUPAC name is N-methyl-2-(piperidin-1-yl)ethan-1-amine dihydrochloride . It is stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of “Methyl[2-(piperidin-1-yl)ethyl]amine” can be achieved from 1-(2-Chloroethyl)-piperidine and Methylamine hydrochloride .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H18N2.2ClH/c1-9-5-8-10-6-3-2-4-7-10;;/h9H,2-8H2,1H3;2*1H . This indicates the presence of a piperidine ring in the structure.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Pharmacological Evaluation
Methyl[2-(piperidin-1-yl)ethyl]amine dihydrochloride is used in the synthesis of pharmacologically active compounds. For instance, its derivatives have been evaluated as 5-HT1A partial agonists, which are relevant in treating neurological disorders (Dounay et al., 2009).
Studies on Heteroaromatic N-Oxides
Research involving this compound includes the study of aminolysis of esters of benzazole N-oxides and related quaternary salts. This research is significant in understanding the chemical behavior of esters and their interactions with amines like piperidine (Takahashi et al., 1973).
Synthesis and Glycosidase Inhibitory Study
The compound is involved in the synthesis of polyhydroxylated indolizidines as potential glycosidase inhibitors. This research contributes to the development of treatments for diseases related to enzyme malfunction (Baumann et al., 2008).
Analytical Chemistry Applications
This compound is also relevant in analytical chemistry, particularly in the analysis of primary and secondary aliphatic amines in water, highlighting its significance in environmental monitoring and safety (Sacher et al., 1997).
Anti-Aggregation Activity Study
Compounds derived from this compound have been studied for their anti-aggregation activity, important in researching treatments for diseases caused by cellular aggregation (Gurevich et al., 2020).
Conformational Analysis and Crystal Structure
The compound's derivatives are used in conformational analysis and crystal structure studies, aiding in the understanding of molecular shapes and structures in drug development (Ribet et al., 2005).
Synthesis and Biological Evaluation
This compound is involved in the synthesis of novel compounds with potential biological activities, such as anticancer properties (Sharma et al., 2014).
Pharmacological Characterization
Its derivatives have been characterized pharmacologically, particularly as antagonists for opioid receptors, suggesting its role in developing treatments for addiction and mood disorders (Grimwood et al., 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Methyl[2-(piperidin-1-yl)ethyl]amine dihydrochloride is a complex compound with a piperidine nucleus Piperidine derivatives are known to be crucial in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Structure-activity relationship studies have indicated that the linkage between piperidine and other groups can be crucial to the inhibitory effect .
Biochemical Pathways
Piperidine derivatives are known to be involved in various biochemical reactions .
Result of Action
Piperidine derivatives are known to have various pharmacological applications .
Properties
IUPAC Name |
N-methyl-2-piperidin-1-ylethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-9-5-8-10-6-3-2-4-7-10;;/h9H,2-8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXLIURTCFPLAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1CCCCC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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